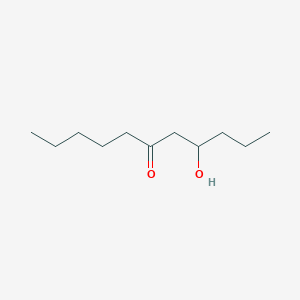![molecular formula C20H10F3N B14207718 2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile CAS No. 823227-32-3](/img/structure/B14207718.png)
2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hex-3-ene-1,5-diyn-1-yl chain and a benzonitrile group
Preparation Methods
The synthesis of 2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile typically involves multiple steps, including the formation of the hex-3-ene-1,5-diyn-1-yl chain and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Hex-3-ene-1,5-diyn-1-yl Chain: This can be achieved through coupling reactions such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: This step can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Final Coupling with Benzonitrile: The final step involves coupling the intermediate product with benzonitrile using a suitable catalyst and reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group and other functional groups in the compound can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases for deprotonation steps, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: It may be used in the study of biological systems and interactions, especially in the context of its reactivity and potential biological activity.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s unique properties make it useful in the development of advanced materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile can be compared with other similar compounds, such as:
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound also features a trifluoromethyl group and a benzonitrile moiety but lacks the hex-3-ene-1,5-diyn-1-yl chain.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: This compound contains multiple trifluoromethyl groups and a phosphine moiety, differing significantly in structure and reactivity.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group and a phenylacetic acid moiety, with different functional groups compared to the target compound.
Properties
CAS No. |
823227-32-3 |
|---|---|
Molecular Formula |
C20H10F3N |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-[6-[3-(trifluoromethyl)phenyl]hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10F3N/c21-20(22,23)19-13-7-9-16(14-19)8-3-1-2-4-10-17-11-5-6-12-18(17)15-24/h1-2,5-7,9,11-14H |
InChI Key |
KKEKSPIBQMWCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC(=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


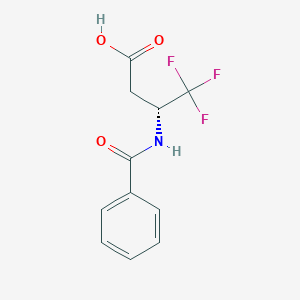
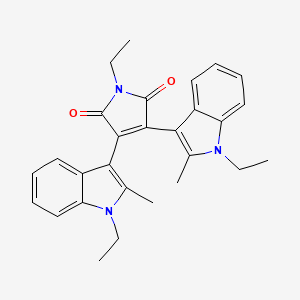
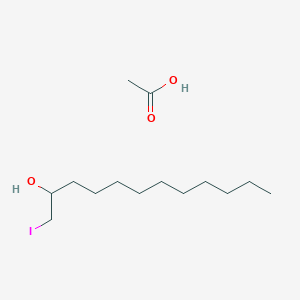
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
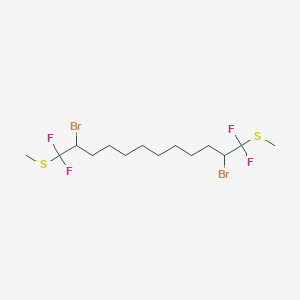
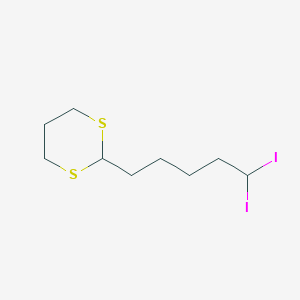
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
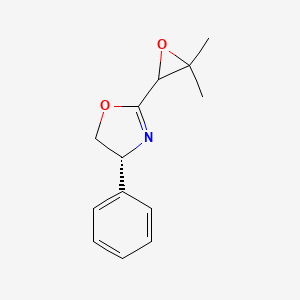
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-furanyl)-3-methyl-](/img/structure/B14207670.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
